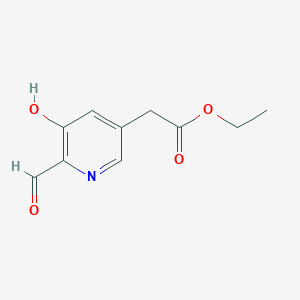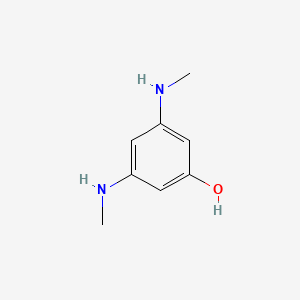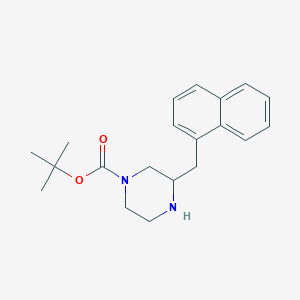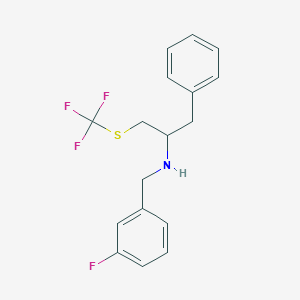![molecular formula C9H14O3 B14858313 (3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14858313.png)
(3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, such as a diol or a related compound, under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, catalysts, and purification techniques to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical and physiological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol
- (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol
Uniqueness
Compared to similar compounds, (3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has unique structural features that contribute to its distinct chemical properties and potential applications. Its specific stereochemistry and functional groups make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3aS,4S,6aS)-2,2,4-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C9H14O3/c1-8(2)11-6-4-5-9(3,10)7(6)12-8/h4-7,10H,1-3H3/t6-,7-,9-/m0/s1 |
InChI Key |
WCAFIBRLBYCJKF-ZKWXMUAHSA-N |
Isomeric SMILES |
C[C@@]1(C=C[C@H]2[C@@H]1OC(O2)(C)C)O |
Canonical SMILES |
CC1(OC2C=CC(C2O1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B14858254.png)





![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane HCl](/img/structure/B14858283.png)




